Welcome to the BenchChem Online Store!
molecular formula C7H4F4S B7880723 2-Fluoro-5-trifluoromethylbenzenethiol CAS No. 304901-48-2

2-Fluoro-5-trifluoromethylbenzenethiol

Cat. No. B7880723
M. Wt: 196.17 g/mol
InChI Key: KWAZFGPHDLINBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06710062B1

Procedure details

The above-obtained 3-ethoxythiocarbonylthio-4-fluorobenzotrifluoride was dissolved in 100 ml of tetrahydrofuran without further purification. The solution was added dropwise to a suspension of 4.4 g of lithium aluminum hydride in 100 ml of tetrahydrofuran. The reaction mixture was stirred for 3 hours, followed by addition of diluted hydrochloric acid to adjust the pH to 1, and the mixture was extracted with ethyl acetate, giving 13 g of 4-fluoro-3-mercaptobenzotrifluoride.
Name
3-ethoxythiocarbonylthio-4-fluorobenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([S:6][C:7]1[CH:8]=[C:9]([C:14]([F:17])([F:16])[F:15])[CH:10]=[CH:11][C:12]=1[F:13])=S)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl>O1CCCC1>[F:13][C:12]1[CH:11]=[CH:10][C:9]([C:14]([F:15])([F:16])[F:17])=[CH:8][C:7]=1[SH:6] |f:1.2.3.4.5.6|

Inputs

Step One
Name
3-ethoxythiocarbonylthio-4-fluorobenzotrifluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=S)SC=1C=C(C=CC1F)C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C(F)(F)F)S
Measurements
Type Value Analysis
AMOUNT: MASS 13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.